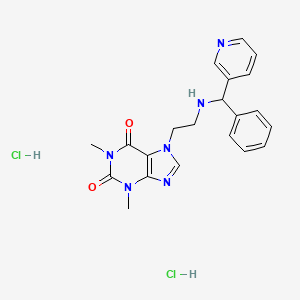
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- is a complex organic compound with a molecular formula of C21H24N6O2·2HCl. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the dimethyl and dihydrochloride groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-3-pyridinylmethyl)amino)ethyl)-, dihydrochloride, (±)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives with different substituents, such as:
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-2-pyridinylmethyl)amino)ethyl)-, dihydrochloride
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((phenyl-4-pyridinylmethyl)amino)ethyl)-, dihydrochloride
These compounds share a similar core structure but differ in the position and nature of the substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
110622-76-9 |
|---|---|
Molecular Formula |
C21H24Cl2N6O2 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[[phenyl(pyridin-3-yl)methyl]amino]ethyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H22N6O2.2ClH/c1-25-19-18(20(28)26(2)21(25)29)27(14-24-19)12-11-23-17(15-7-4-3-5-8-15)16-9-6-10-22-13-16;;/h3-10,13-14,17,23H,11-12H2,1-2H3;2*1H |
InChI Key |
HBJVDWBCFDXMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


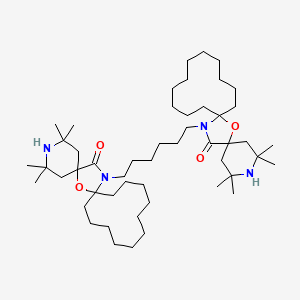

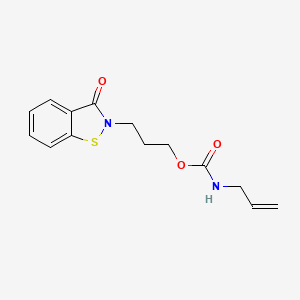
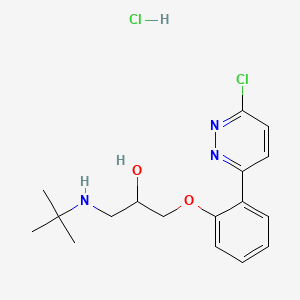
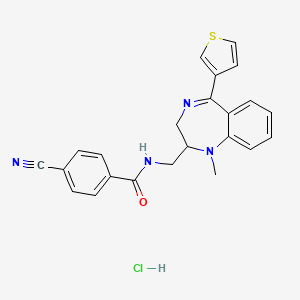
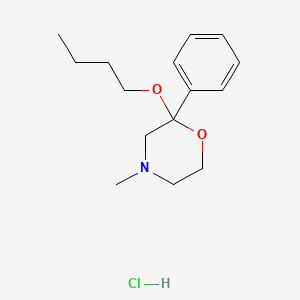
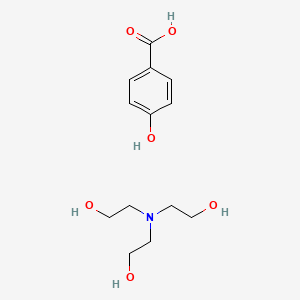
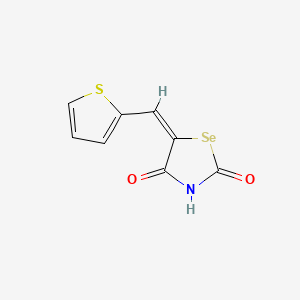
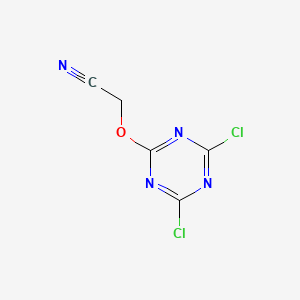
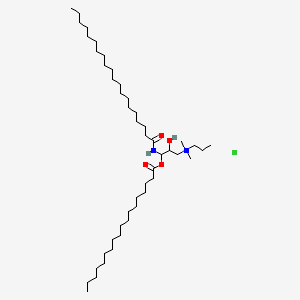
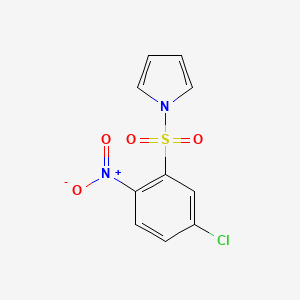


![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
